
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane
Übersicht
Beschreibung
The compound “2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane” is a complex organic molecule. It contains a bromo-methoxyphenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methoxy group (O-CH3) attached. This group is attached to a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-methoxyphenyl group would likely contribute to the compound’s polarity, while the dioxolane ring could potentially make the molecule more rigid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Rearrangement in Chemical Synthesis
The rearrangement of similar compounds in acidic conditions, such as the Wagner–Meerwein rearrangement, highlights its role in chemical synthesis. For example, the rearrangement of a compound closely related to 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane results in different yields of structurally varied products, demonstrating its utility in producing complex molecular structures (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
Synthesis of Specific Compounds
This compound plays a crucial role in the synthesis of particular chemical substances. For instance, the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol from related compounds indicates its potential as a precursor in organic synthesis, producing valuable methyl vinyl ketone equivalents (Petroski, 2002).
Polymer Synthesis and Characterization
Compounds in the same family as this compound are used in polymer synthesis. An example is the polymerization and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], where similar structures are polymerized, offering insights into their thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Nematicidal Activity Evaluation
Chemical derivatives similar to this compound have been synthesized and evaluated for their nematicidal activity, demonstrating potential agricultural applications (Kumari, Singh, & Walia, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(14-5-6-15-11)8-3-4-10(13-2)9(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCPYYMXHKEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


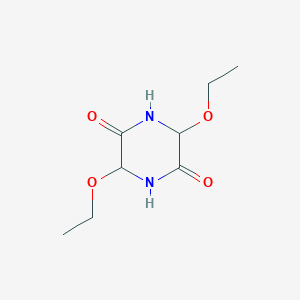

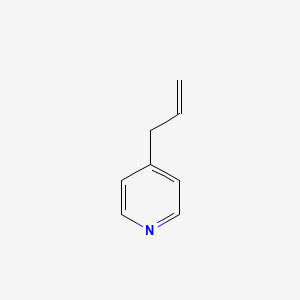

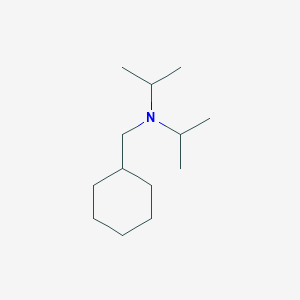

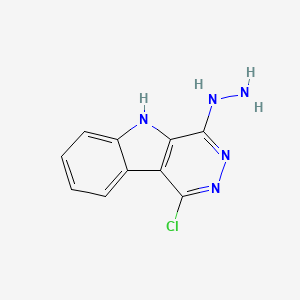

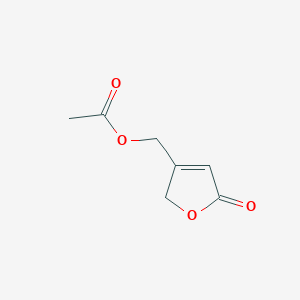
![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)

![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)

![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)
